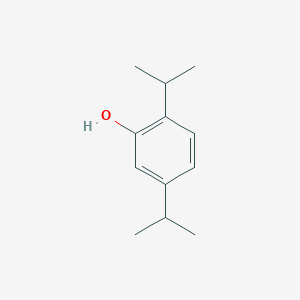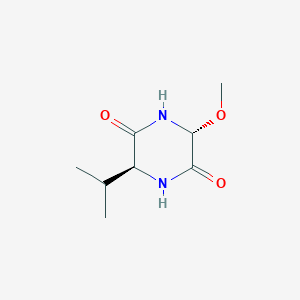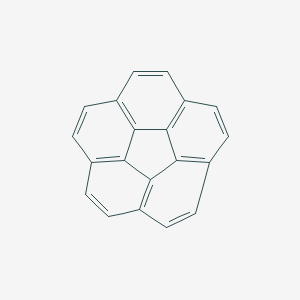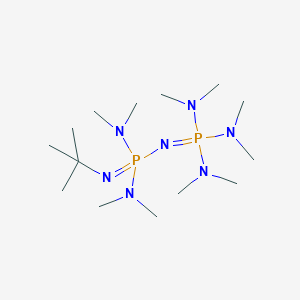
1,3,2lambda2-Dioxastannepane-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2lambda2-Dioxastannepane-4,7-dione (DOSD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DOSD is a cyclic organic compound that contains tin and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 1,3,2lambda2-Dioxastannepane-4,7-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. This compound may also interact with other enzymes and proteins involved in cellular processes, leading to its biological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anticancer, and antidiabetic effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, leading to its anti-inflammatory effects. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to its anticancer effects. In diabetic animals, this compound has been shown to reduce blood glucose levels and prevent the development of diabetic complications, leading to its antidiabetic effects.
Advantages and Limitations for Lab Experiments
1,3,2lambda2-Dioxastannepane-4,7-dione has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. This compound can be easily synthesized using various methods, and its purity can be controlled by adjusting the reaction conditions. However, this compound also has some limitations for lab experiments, including its toxicity and limited solubility in water. This compound should be handled with care, as it can cause skin and eye irritation. Its limited solubility in water may also limit its use in biological assays.
Future Directions
There are several future directions for the study of 1,3,2lambda2-Dioxastannepane-4,7-dione, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. The development of more efficient synthesis methods may lead to higher yields and purities of this compound, making it more accessible for research purposes. The investigation of its mechanism of action may lead to a better understanding of its biological effects and potential therapeutic applications. The exploration of its potential applications in various scientific fields may lead to the development of new drugs, catalysts, and materials.
Synthesis Methods
1,3,2lambda2-Dioxastannepane-4,7-dione can be synthesized using various methods, including the reaction of tin(IV) oxide with 2,3-dihydroxybenzoic acid, the reaction of tin(IV) chloride with 2,3-dihydroxybenzoic acid, and the reaction of tin(IV) acetate with 2,3-dihydroxybenzoic acid. The yield and purity of this compound depend on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
1,3,2lambda2-Dioxastannepane-4,7-dione has been studied for its potential applications in various scientific fields, including organic synthesis, catalysis, and medicinal chemistry. This compound has been used as a reagent in organic synthesis reactions, such as the synthesis of cyclic compounds and the preparation of chiral ligands. This compound has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antidiabetic agent.
properties
CAS RN |
112131-12-1 |
|---|---|
Molecular Formula |
C4H4O4Sn |
Molecular Weight |
234.78 g/mol |
IUPAC Name |
1,3,2λ2-dioxastannepane-4,7-dione |
InChI |
InChI=1S/C4H6O4.Sn/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
PQQMFTAUKPHVMV-UHFFFAOYSA-L |
SMILES |
C1CC(=O)O[Sn]OC1=O |
Canonical SMILES |
C1CC(=O)O[Sn]OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)






